Enantiomeric Specificity: Distinct Helical Folding vs. (S)-β2-homoalanine
The (R)-enantiomer of Fmoc-β2-homoalanine directs distinct helical conformations compared to its (S)-counterpart, as demonstrated by circular dichroism (CD) studies on oligomers of β2-homoalanines [1]. This enantiomeric specificity is critical for generating peptides with predictable and reproducible secondary structures [2].
| Evidence Dimension | Chirality-Dependent Conformation |
|---|---|
| Target Compound Data | Promotes 11/9-helical folding in polar protic solvent (class observation for β2-homoalanine residues) [1]. |
| Comparator Or Baseline | (S)-β2-homoalanine: Expected to induce opposite helical sense. |
| Quantified Difference | Qualitative inversion of helical handedness. |
| Conditions | Circular dichroism of α/β-peptides in polar protic solvent [1]. |
Why This Matters
Ensures stereochemical integrity in peptide synthesis, a key requirement for consistent biological activity and reproducibility.
- [1] Promotion of 11/9-helical folding in α/β-peptides containing β2,2-amino acids. (n.d.). Yonsei Elsevier Pure. Retrieved from circular dichroism study reveals that β2-homoalanine promotes 11/9-helical folding more strongly than β3-homoalanine in polar protic solvent. View Source
- [2] Li, Z., et al. (2020). Oligo(β-peptoid)s with Backbone Chirality from Aspartic Acid. ACS Publications. https://doi.org/10.1021/jacs.0c04480. View Source
